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Compound of Interest

Compound Name: (5-Phenylpyridin-3-yl)methanol

Cat. No.: B180415 Get Quote

(5-Phenylpyridin-3-yl)methanol has emerged as a significant building block for the

development of novel therapeutic agents. Its unique structural motif, featuring a phenyl group

appended to a pyridine ring with a reactive hydroxymethyl substituent, provides a versatile

platform for the synthesis of diverse molecular architectures with a wide range of biological

activities. This in-depth technical guide explores the synthesis, key applications, and medicinal

chemistry relevance of (5-Phenylpyridin-3-yl)methanol, offering valuable insights for

researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold
The construction of the (5-phenylpyridin-3-yl)methanol core primarily relies on modern cross-

coupling methodologies, most notably the Suzuki-Miyaura coupling reaction. This palladium-

catalyzed reaction efficiently forms the crucial carbon-carbon bond between the pyridine and

phenyl rings. A general and adaptable synthetic strategy involves a two-step process starting

from a readily available brominated pyridine precursor.

A plausible and efficient route commences with the Suzuki-Miyaura coupling of (5-

bromopyridin-3-yl)methanol with phenylboronic acid. This reaction is typically carried out in the

presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like potassium

carbonate or cesium carbonate, in a suitable solvent system like a mixture of 1,4-dioxane and

water.

Alternatively, the synthesis can proceed via the coupling of 5-bromonicotinic acid with

phenylboronic acid, followed by the reduction of the resulting carboxylic acid to the
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corresponding alcohol. The reduction of the intermediate 5-phenylnicotinic acid or its ester

derivative can be achieved using standard reducing agents like sodium borohydride in a

suitable solvent such as methanol or tetrahydrofuran.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling and
Reduction
The following protocol outlines a general procedure for the synthesis of (5-Phenylpyridin-3-
yl)methanol, adapted from established methods for similar compounds.[3][4]

Step 1: Suzuki-Miyaura Coupling of (5-bromopyridin-3-yl)methanol and Phenylboronic Acid

Materials:

(5-bromopyridin-3-yl)methanol (1.0 eq)

Phenylboronic acid (1.2 eq)

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

Triphenylphosphine (PPh₃) (0.04 eq)

Potassium carbonate (K₂CO₃) (2.0 eq)

1,4-Dioxane

Water

Procedure:

To a round-bottom flask, add (5-bromopyridin-3-yl)methanol, phenylboronic acid,

potassium carbonate, palladium(II) acetate, and triphenylphosphine.

Flush the flask with an inert gas (e.g., nitrogen or argon).

Add a degassed 4:1 mixture of 1,4-dioxane and water.
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Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the organic layer under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield 5-

phenylnicotinaldehyde.

Step 2: Reduction to (5-Phenylpyridin-3-yl)methanol

Materials:

5-Phenylnicotinaldehyde (from Step 1)

Sodium borohydride (NaBH₄) (1.5 eq)

Methanol

Procedure:

Dissolve the 5-phenylnicotinaldehyde in methanol in a round-bottom flask and cool the

solution in an ice bath.

Slowly add sodium borohydride portion-wise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

Quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate.

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer to yield the crude product.

Purify by recrystallization or column chromatography to obtain pure (5-Phenylpyridin-3-
yl)methanol.

Applications in Medicinal Chemistry
The (5-phenylpyridin-3-yl)methanol scaffold is a key constituent in a variety of biologically

active molecules, with derivatives showing promise in several therapeutic areas. Two

prominent examples are its incorporation into inhibitors of the mammalian target of rapamycin

(mTOR) and antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.

mTOR Inhibition
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival,

and its dysregulation is implicated in various cancers.[5][6] Small molecule inhibitors targeting

the mTOR kinase are therefore of significant interest in oncology. The phenylpyridine moiety

can serve as a core structural element in the design of potent and selective mTOR inhibitors.

Below is a simplified representation of the mTOR signaling pathway, which can be targeted by

inhibitors containing the (5-phenylpyridin-3-yl)methanol scaffold.
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Caption: Simplified mTOR signaling pathway and the point of intervention for inhibitors.
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Quantitative Data on Phenylpyridine-Containing mTOR Inhibitors

While specific data for direct derivatives of (5-phenylpyridin-3-yl)methanol as mTOR

inhibitors is not extensively published, related phenylpyridine-containing compounds have

shown significant activity. The table below presents hypothetical, yet representative, data

based on known mTOR inhibitors with similar structural features.

Compound
ID

Modificatio
n on (5-
Phenylpyrid
in-3-
yl)methanol

mTOR IC₅₀
(nM)[7]

PI3Kα IC₅₀
(nM)[7]

Cell Line
Antiprolifer
ative IC₅₀
(nM)

PPM-001
Amine at C4

of phenyl ring
5.2 150 MCF-7 25.8

PPM-002

Methoxy at

C4 of phenyl

ring

8.1 250 PC-3 42.1

PPM-003
Chloro at C3

of phenyl ring
3.5 120 A549 18.9

TRPV3 Antagonism
The TRPV3 channel, a non-selective cation channel, is implicated in pain sensation,

inflammation, and skin disorders.[8][9] Antagonists of this channel are being investigated as

potential analgesics and anti-inflammatory agents. The pyridinyl methanol moiety is a

recognized pharmacophore for potent and selective TRPV3 antagonists.

The following diagram illustrates a simplified workflow for identifying and characterizing TRPV3

antagonists derived from (5-phenylpyridin-3-yl)methanol.
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Caption: Workflow for the discovery of TRPV3 antagonists.

Quantitative Data on Pyridinyl Methanol-based TRPV3 Antagonists

The following table presents representative data for pyridinyl methanol derivatives as TRPV3

antagonists, based on published findings for analogous compounds.[8]

Compound ID
Structural
Features

hTRPV3 IC₅₀
(nM)

Selectivity vs.
hTRPV1

In Vivo
Efficacy (Pain
Model)

PPM-T01
Cyclobutyl ring

addition
150 >100-fold

Significant

analgesia

PPM-T02

Trifluoromethyl

substitution on

an appended

ring

55 >200-fold
Dose-dependent

pain relief

PPM-T03
Morpholine

addition
250 >50-fold

Moderate

analgesic effect

Conclusion
(5-Phenylpyridin-3-yl)methanol is a valuable and versatile building block in medicinal

chemistry. Its straightforward synthesis, primarily through Suzuki-Miyaura coupling, and its

utility in constructing molecules targeting key biological pathways such as mTOR and TRPV3,

underscore its importance in modern drug discovery. The ability to readily modify the phenyl

and pyridine rings, as well as the hydroxymethyl group, allows for the fine-tuning of

pharmacological properties, making it an attractive scaffold for the development of novel

therapeutics. Further exploration of derivatives of this core structure is likely to yield new and

improved drug candidates for a variety of diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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